molecular formula C11H18O B13311203 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde

1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13311203
M. Wt: 166.26 g/mol
InChI Key: DQXIMGPTRCQZHW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropylmethyl group and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde typically involves the following steps:

    Cyclopropanation: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene or a carbenoid reagent.

    Aldehyde Formation: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of an ester or acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by oxidation or reduction steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carboxylic acid.

    Reduction: Formation of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropylmethyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)-3-methylcyclopentane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

1-(Cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a cyclopropylmethyl group and an aldehyde group

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-9-4-5-11(6-9,8-12)7-10-2-3-10/h8-10H,2-7H2,1H3

InChI Key

DQXIMGPTRCQZHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC2CC2)C=O

Origin of Product

United States

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